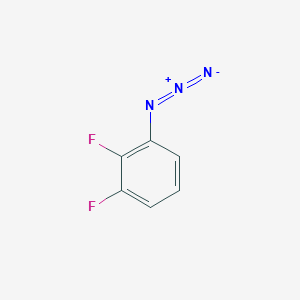

2,3-Difluorophenyl azide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNOUJKOFZTVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Investigations of 2,3 Difluorophenyl Azide Reactivity

Thermal and Photochemical Decomposition Pathways

Upon thermal or photochemical stimulation, 2,3-difluorophenyl azide (B81097), like other organic azides, undergoes decomposition by extruding a molecule of dinitrogen (N₂). This process generates a highly reactive and electron-deficient intermediate known as 2,3-difluorophenylnitrene. nih.gov The fate of this nitrene is dictated by its electronic state (singlet or triplet) and the reaction environment.

The primary product of the decomposition of 2,3-difluorophenyl azide is the corresponding nitrene, a neutral species with a monovalent nitrogen atom. nih.gov This intermediate is not typically isolated due to its high reactivity and instead undergoes rapid subsequent transformations.

Key reactions of the generated 2,3-difluorophenylnitrene include:

Insertion: Singlet nitrenes are capable of inserting into C-H bonds, a reaction that provides a direct method for C-N bond formation. nih.gov This can occur either intramolecularly, leading to cyclization, or intermolecularly with solvent or other molecules in the reaction mixture. Studies on polyfluorinated aromatic nitrenes have shown that they can produce formal C-H insertion products in high yields.

Addition: Nitrenes can add to unsaturated bonds, such as those in alkenes, to form aziridines. This transformation is a valuable method for introducing nitrogen atoms into organic molecules.

Rearrangement: Aryl nitrenes are known to undergo complex rearrangements. A common pathway involves ring expansion to form a seven-membered ring cumulene, which can then rearrange further. For instance, singlet phenylnitrene can rearrange to a benzazirine, which may subsequently open to a ketenimine.

The fluorine substituents on the aromatic ring, particularly the one at the ortho position (C2), exert a significant influence on the reactivity and selectivity of the nitrene intermediate. This is often referred to as the "ortho-fluorine effect." Laser flash photolysis studies on various fluorinated phenyl azides have shown that ortho-fluorine substituents increase the energy barrier for the rearrangement of the singlet nitrene to its corresponding benzazirine. nih.gov

This effect is attributed to the electron-withdrawing nature of fluorine, which destabilizes the transition state leading to the cyclized intermediate. A study comparing the barriers to cyclization for different fluorophenylnitrenes demonstrated that a single ortho-fluorine substituent has a noticeable effect, and the presence of two ortho-fluorines has a pronounced impact, significantly increasing the barrier. nih.gov This suggests that the 2,3-difluorophenylnitrene would have a higher barrier to this specific rearrangement pathway compared to an unsubstituted phenylnitrene, potentially favoring other reaction pathways like C-H insertion or intersystem crossing to the triplet state. nih.gov

| Singlet Phenylnitrene Derivative | Barrier to Cyclization (kcal/mol) |

|---|---|

| Phenylnitrene | 5.6 ± 0.3 |

| 4-Fluorophenylnitrene | 5.3 ± 0.3 |

| 3,5-Difluorophenylnitrene | 5.5 ± 0.3 |

| 2-Fluorophenylnitrene | 6.7 ± 0.3 |

| 2,6-Difluorophenylnitrene | 8.0 ± 1.5 |

| 2,3,4,5,6-Pentafluorophenylnitrene | 8.8 ± 0.4 |

[3+2] Dipolar Cycloaddition Reactions

This compound can act as a 1,3-dipole and participate in [3+2] cycloaddition reactions with suitable dipolarophiles, most notably alkynes. These reactions, often termed "click chemistry," lead to the formation of stable 1,2,3-triazole rings and are fundamental in various fields, including medicinal chemistry and materials science. nih.govwikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used reaction that unites terminal alkynes and azides. nih.govwikipedia.org The reaction is characterized by its high efficiency, mild reaction conditions, and, crucially, its complete regioselectivity. When this compound is reacted with a terminal alkyne in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgorganic-chemistry.org The fluorinated aryl group from the azide is attached at the N1 position of the triazole ring, and the alkyne substituent is at the C4 position. This high regioselectivity is a hallmark of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate. acs.org

In contrast to the copper-catalyzed variant, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity. organic-chemistry.orgchalmers.se When this compound reacts with a terminal alkyne using a ruthenium catalyst, such as [Cp*RuCl(PPh₃)₂], the major product is the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgorganic-chemistry.orgnih.gov This alternative regiochemical outcome is a key advantage of the RuAAC reaction. The mechanism is distinct from CuAAC and is proposed to involve the formation of a six-membered ruthenacycle intermediate, which dictates the final connectivity. nih.govnih.gov Furthermore, RuAAC is also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

| Catalyst System | Predominant Product | Reference |

|---|---|---|

| Copper(I) (CuAAC) | 1,4-Disubstituted 1,2,3-triazole | nih.govwikipedia.org |

| Ruthenium(II) (RuAAC) | 1,5-Disubstituted 1,2,3-triazole | organic-chemistry.orgorganic-chemistry.orgchalmers.se |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes highly strained cyclic alkynes, such as cyclooctynes (e.g., dibenzocyclooctyne, DBCO). jcmarot.comvectorlabs.com The driving force for the reaction is the release of ring strain in the alkyne upon cycloaddition. SPAAC is particularly valuable for applications in biological systems where the cytotoxicity of a metal catalyst is a concern. vectorlabs.com

The reactivity in SPAAC can be significantly influenced by the electronics of the azide. Electron-withdrawing groups on the azide can accelerate the reaction rate. Research has shown that multi-fluorinated aromatic azides can lead to very fast SPAAC reactions. nih.gov Specifically, the presence of ortho,ortho'-difluorination on an aromatic azide was found to significantly accelerate the reaction. nih.gov This suggests that this compound, containing an ortho-fluorine substituent, would be a highly reactive partner in SPAAC reactions, enabling rapid formation of triazole products under physiological conditions without the need for a catalyst. nih.govresearchgate.net

Azide-Enolate Cycloaddition and Rearrangement Mechanisms

The reaction between an aryl azide and an enolate represents a significant metal-free pathway to synthesizing 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net This transformation is typically base-catalyzed, initiating with the deprotonation of a 1,3-dicarbonyl compound to form a nucleophilic enolate.

The proposed mechanism proceeds as follows:

Enolate Formation: A base, such as potassium carbonate, abstracts an acidic proton from the active methylene group of a 1,3-dicarbonyl compound, generating an enolate intermediate.

Nucleophilic Attack: The electron-rich enolate attacks the terminal nitrogen atom of the this compound. The electron-withdrawing fluorine atoms on the phenyl ring render the azide group more electrophilic, facilitating this nucleophilic attack.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form a five-membered dihydroxytriazoline ring.

Dehydration and Rearrangement: Subsequent protonation and dehydration lead to the formation of the stable, aromatic 1,2,3-triazole ring. researchgate.net

This reaction pathway is highly regiospecific, typically yielding a single regioisomer due to the directed nature of the enolate's attack on the azide. researchgate.net

Kinetics and Regioselectivity Studies in Cycloaddition Reactions

The kinetics and regioselectivity of 1,3-dipolar cycloaddition reactions involving this compound are governed by the electronic and steric interactions between the azide (the 1,3-dipole) and the dipolarophile (e.g., an enolate or alkyne). These aspects are often explained using Frontier Molecular Orbital (FMO) theory and supported by Density Functional Theory (DFT) calculations. kuleuven.bersc.org

Kinetics: The rate of the cycloaddition reaction is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The electron-withdrawing 2,3-difluoro substituents lower the energy of both the HOMO and LUMO of the azide. In reactions with electron-rich dipolarophiles (which have high-energy HOMOs), the dominant interaction is between the dipolarophile's HOMO and the azide's LUMO. The lowered energy of the LUMO in this compound reduces this energy gap, leading to an accelerated reaction rate compared to non-fluorinated phenyl azides. kuleuven.benih.gov

Regioselectivity: In the cycloaddition of an unsymmetrical azide and an unsymmetrical dipolarophile, two different regioisomers can be formed (e.g., 1,4- and 1,5-disubstituted triazoles). The regiochemical outcome is controlled by the orbital coefficients of the interacting frontier orbitals. The reaction proceeds through the transition state where the atoms with the largest orbital coefficients on the HOMO of one reactant and the LUMO of the other align. kuleuven.bersc.org DFT-based reactivity descriptors, such as Fukui functions, can be used to predict the most likely sites for nucleophilic and electrophilic attack, thereby forecasting the regioselectivity. kuleuven.be

| Factor | Influence on Kinetics | Influence on Regioselectivity |

|---|---|---|

| Electronic Effects (2,3-Difluoro Group) | Lowers the azide's LUMO energy, generally accelerating reactions with electron-rich dipolarophiles. | Alters the magnitude of atomic orbital coefficients in the azide's HOMO and LUMO, directing the orientation of the dipolarophile. |

| Frontier Molecular Orbitals (FMO) | The energy gap between the dipole's HOMO/LUMO and the dipolarophile's LUMO/HOMO dictates the reaction rate. A smaller gap means a faster reaction. | The alignment of atoms with the largest coefficients on the interacting frontier orbitals determines the product's regiochemistry. kuleuven.be |

| Steric Hindrance | Can slow down the reaction by impeding the approach of the reactants in the required orientation for the transition state. | May favor the formation of the less sterically hindered regioisomer. |

Staudinger Reaction and Aza-ylide Formation from this compound

The Staudinger reaction is a chemical reaction in which an azide reacts with a phosphine to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgthermofisher.com This reaction is a mild and efficient method for the reduction of azides to primary amines upon subsequent hydrolysis. organic-chemistry.org

The mechanism involves two main steps:

Phosphazide Formation: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the this compound. This addition forms a phosphazide intermediate.

Nitrogen Extrusion: The phosphazide is unstable and readily loses a molecule of dinitrogen (N₂) to form the aza-ylide. organic-chemistry.org

The presence of the electron-withdrawing fluorine atoms on the phenyl ring has a significant impact on the Staudinger reaction. nih.gov It lowers the LUMO of the aryl azide, making it more susceptible to nucleophilic attack by the phosphine. This results in a substantially faster reaction rate compared to electron-rich or unsubstituted aryl azides. Furthermore, the resulting iminophosphorane product is kinetically more stable toward hydrolysis due to the electron-withdrawing nature of the perfluoroaryl group. nih.gov

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of a triarylphosphine on the terminal nitrogen of this compound. | Phosphazide |

| 2 | The phosphazide intermediate loses a molecule of dinitrogen (N₂). | Aza-ylide (Iminophosphorane) |

| 3 (Optional) | Hydrolysis of the aza-ylide with water. | 2,3-Difluoroaniline and Phosphine Oxide |

Reactions with Strong Acids and Nucleophilic/Electrophilic Attack Modalities

The behavior of this compound in the presence of strong acids or when subjected to nucleophilic or electrophilic attack is dictated by the fundamental electronic structure of the azide group, as modulated by the difluorophenyl substituent.

Reactions with Strong Acids: When treated with strong acids such as trifluoroacetic acid or trifluoromethanesulfonic acid, aryl azides can protonate and subsequently lose N₂ to form highly reactive arylnitrenium ions. scielo.brscielo.br This electrophilic intermediate can then undergo various transformations. For this compound, the generated 2,3-difluorophenylnitrenium ion could be trapped by nucleophiles present in the reaction medium or potentially undergo intramolecular electrophilic aromatic substitution if a suitable nucleophilic group is present elsewhere on the molecule. scielo.br The acid-catalyzed decomposition provides an alternative to thermal or photochemical methods for generating nitrene-like reactivity.

Nucleophilic and Electrophilic Attack: The azide functional group has distinct sites for nucleophilic and electrophilic attack.

Nucleophilic Attack: Generally occurs at the terminal, electrophilic nitrogen (γ-nitrogen) of the azide. kuleuven.be This is the key step in reactions like the Staudinger reaction (with phosphines) and cycloadditions with electron-rich partners. The electron-withdrawing 2,3-difluorophenyl group enhances the electrophilicity of the azide moiety, making it more reactive toward nucleophiles.

Electrophilic Attack: Typically occurs at the nitrogen atom bonded to the phenyl ring (α-nitrogen), which is the most nucleophilic center. kuleuven.be Protonation, as seen in reactions with strong acids, is an example of electrophilic attack at this position.

Structure-Reactivity Relationships in this compound Transformations

The relationship between the structure of this compound and its chemical reactivity is centered on the potent electron-withdrawing effects of the two fluorine atoms. These effects modify the electronic properties of both the phenyl ring and the attached azide group, influencing reaction rates, mechanisms, and product stability.

The key structure-reactivity principles are:

Enhanced Electrophilicity of the Azide Group: The inductive withdrawal of electron density by the fluorine atoms makes the azide group more electron-deficient. This lowers the energy of the azide's LUMO, which accelerates reactions initiated by nucleophilic attack on the azide, such as the Staudinger reaction and certain 1,3-dipolar cycloadditions. nih.gov

Stabilization of Intermediates: In the Staudinger reaction, the electron-withdrawing nature of the 2,3-difluorophenyl group lends stability to the resulting aza-ylide, making it less prone to hydrolysis than aza-ylides bearing electron-donating groups. nih.gov

| Structural Feature | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Two Fluorine Atoms (C2, C3 positions) | Strongly electron-withdrawing (inductive effect) | Lowers HOMO and LUMO energy levels of the azide. Increases the electrophilicity of the azide group. |

| Azide Group (-N₃) | 1,3-dipole, susceptible to nucleophilic attack at the terminal nitrogen and electrophilic attack at the alpha nitrogen. | Enables participation in 1,3-dipolar cycloadditions, Staudinger reactions, and reactions with acids. |

| Overall Molecule | Electron-deficient aryl azide | Shows enhanced reaction rates with nucleophiles (e.g., phosphines, enolates) and forms more stable aza-ylide intermediates compared to non-fluorinated analogues. nih.gov |

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Difluorophenyl Azide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,3-Difluorophenyl azide (B81097) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all atoms in the molecule.

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms on the aromatic ring. The spectrum would show distinct multiplets for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the adjacent fluorine and azide substituents.

¹³C NMR: Carbon-13 NMR identifies the different carbon environments within the molecule. The spectrum would display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine atoms would exhibit characteristic C-F coupling, which is a key diagnostic feature.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. biophysics.org The ¹⁹F chemical shifts are highly sensitive to the local electronic environment, making this technique ideal for confirming the substitution pattern. biophysics.org The spectrum of 2,3-Difluorophenyl azide would show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other (F-F coupling) and to nearby protons (H-F coupling) providing crucial structural information.

¹⁵N NMR: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the three nitrogen atoms of the azide group. This would help in understanding the electronic structure of the azido (B1232118) moiety.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. For instance, an HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range correlations (e.g., between protons and carbons two or three bonds away). 2D ¹⁹F-¹³C correlation experiments can be particularly effective for assigning the resonances of fluorinated proteins and could be applied here to confirm C-F connectivities. nih.gov

Table 1: Anticipated NMR Spectroscopic Data for this compound

| Technique | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

| ¹H NMR | Protons (H) | 6.5 - 8.0 | Aromatic proton environments and H-H/H-F coupling |

| ¹³C NMR | Carbon-13 | 100 - 160 | Carbon skeleton, C-F coupling patterns |

| ¹⁹F NMR | Fluorine-19 | -120 to -160 | Fluorine environments, F-F/F-H coupling |

| ¹⁵N NMR | Nitrogen-15 | -130 to -300 | Electronic structure of the azide group |

| 2D-NMR | ¹H, ¹³C, ¹⁹F | N/A | Atomic connectivity and spatial relationships |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound by probing their molecular vibrations.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. The most prominent and diagnostic feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This typically appears in the region of 2100-2160 cm⁻¹. nih.gov Other key absorptions include C-F stretching vibrations and various C-H and C=C stretching and bending modes associated with the difluorinated aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. The symmetric stretch of the azide group, which is often weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

The combination of both techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of both the azide moiety and the substituted phenyl ring. researchgate.net The azide probe is generally superior in infrared spectroscopy due to its larger extinction coefficient. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| Azide (N₃) Asymmetric Stretch | FTIR | 2100 - 2160 | Very Strong, Sharp |

| Azide (N₃) Symmetric Stretch | Raman | 1200 - 1350 | Variable, often Weak |

| Azide (N₃) Bending | FTIR | 600 - 700 | Medium to Weak |

| Aromatic C=C Stretch | FTIR, Raman | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 | Medium |

| C-F Stretch | FTIR | 1100 - 1300 | Strong |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular mass. The primary fragmentation pathway for aryl azides under electron impact is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This results in a highly reactive nitrene intermediate. This initial loss is typically the most significant fragmentation event and leads to the base peak in the spectrum.

Following the loss of N₂, the resulting [M-N₂]⁺ ion can undergo further fragmentation. Common subsequent fragmentation steps for substituted phenyl rings may include the loss of HCN or acetylene, and cleavage of the C-F bonds. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, enabling the calculation of the elemental formula.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₆H₃F₂N₃)

| Ion/Fragment | Formula | m/z (Mass/Charge Ratio) | Description |

| [M]⁺ | [C₆H₃F₂N₃]⁺ | 155.03 | Molecular Ion |

| [M-N₂]⁺ | [C₆H₃F₂N]⁺ | 127.02 | Loss of neutral N₂ (often the base peak) |

| [M-N₂-HCN]⁺ | [C₅H₂F₂]⁺ | 100.01 | Subsequent loss of hydrogen cyanide |

| [C₆H₃F]⁺ | [C₆H₃F]⁺ | 94.02 | Loss of N₂ and F |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If this compound can be obtained as a single crystal of suitable quality, single-crystal XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would unequivocally confirm the connectivity and conformation of the molecule in the solid state.

Furthermore, crystallographic data reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. nih.gov In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be employed to analyze the bulk crystalline material, providing information about its crystal system and phase purity. ksu.edu.salibretexts.org The crystal structure of similarly complex fluorinated phenyl compounds has been successfully determined using powder diffraction data. shu.ac.uk

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | Accurate measurements of intramolecular geometry. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts between molecules. |

| Crystal Packing | The overall arrangement of molecules within the crystal lattice. |

X-ray Photoelectron Spectroscopy (XPS) and Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. nih.gov For this compound, XPS would be particularly useful for analyzing thin films or surface modifications involving this molecule.

High-resolution scans of the core level electrons would provide detailed chemical state information:

N1s Spectrum: The azide group is expected to show two distinct peaks in the N1s region. Based on studies of other aryl azides, these peaks correspond to the central nitrogen atom and the two terminal nitrogen atoms. For perfluorophenylazide, these peaks appear at approximately 405.6 eV (central N) and 402.1 eV (terminal Ns), with an expected area ratio of 1:2. nih.gov

F1s Spectrum: The F1s spectrum would show a single peak characteristic of fluorine in an organofluorine environment.

C1s Spectrum: The C1s spectrum would be more complex, with different peaks corresponding to C-C/C-H, C-N, and C-F bonds.

XPS can also be used to monitor the chemical changes upon reaction of the azide, for example, its conversion to a nitrene upon UV irradiation. nih.gov

Table 5: Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) | Key Information |

| N1s | Azide (central N) | ~405-406 | Chemical state of the central nitrogen |

| N1s | Azide (terminal N) | ~402-403 | Chemical state of the two terminal nitrogens |

| F1s | C-F | ~688-690 | Presence and environment of fluorine |

| C1s | Aromatic C-C, C-H | ~284-285 | Carbon backbone |

| C1s | C-N | ~286 | Carbon-azide bond |

| C1s | C-F | ~287-288 | Carbon-fluorine bond |

Thermal Analysis Techniques (DSC, TGA) for Decomposition Pathway Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. For an energetic material like an aryl azide, these methods are critical for assessing thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA thermogram would show a sharp mass loss corresponding to the evolution of nitrogen gas (N₂). This mass loss (approximately 18% of the total molecular weight) is the hallmark of azide decomposition. acs.org The temperature at which this decomposition begins provides a measure of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. At a higher temperature, a large, sharp exothermic peak would be observed, corresponding to the highly energetic decomposition of the azide group. mdpi.com The onset temperature of this exotherm is another indicator of thermal stability, and the integrated area of the peak provides the enthalpy of decomposition (ΔH_d), a measure of the energy released.

Table 7: Expected Thermal Analysis Data for this compound

| Technique | Event | Expected Temperature Range (°C) | Observation |

| DSC | Melting | 50 - 150 (estimated) | Endothermic Peak |

| DSC | Decomposition | 150 - 250 (estimated) | Sharp Exothermic Peak |

| TGA | Decomposition | 150 - 250 (estimated) | Sharp Mass Loss (~18%) |

V. Computational and Theoretical Studies of 2,3 Difluorophenyl Azide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 2,3-difluorophenyl azide (B81097), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights into its electronic characteristics.

Theoretical calculations indicate that the introduction of fluorine atoms at the ortho and meta positions of the phenyl ring significantly influences the electronic distribution within the molecule. The high electronegativity of fluorine leads to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect), while there is a partial donation of electron density back to the ring via the pi system (mesomeric effect).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the molecule. The energies of these orbitals and the HOMO-LUMO energy gap are key descriptors of chemical reactivity, kinetic stability, and optical properties. In substituted phenyl azides, the HOMO is typically a π-orbital with significant contributions from the phenyl ring and the azide group, while the LUMO is often a π*-orbital. The fluorine substituents are expected to lower the energies of both the HOMO and LUMO, with the magnitude of this effect being dependent on their positions.

Table 1: Predicted Frontier Molecular Orbital Energies for Phenyl Azide and 2,3-Difluorophenyl Azide (Illustrative DFT Calculation Results)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl Azide | -6.5 | -1.8 | 4.7 |

| This compound | -6.8 | -2.1 | 4.7 |

Note: The values in this table are illustrative and represent typical trends expected from DFT calculations.

Simulation of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the complex reaction mechanisms of aryl azides, which often involve short-lived and highly reactive intermediates. The thermal and photochemical decomposition of aryl azides are of particular interest. rsc.orgresearchgate.net For this compound, these reactions are expected to proceed through a nitrene intermediate.

Theoretical simulations can map out the potential energy surface for the decomposition reaction, identifying the transition states connecting the reactant, intermediates, and products. acs.orgmit.edu For the thermolysis of this compound, calculations can determine the activation energy for the extrusion of dinitrogen to form the corresponding singlet nitrene. Subsequent reaction pathways of the nitrene, such as ring expansion to a dehydroazepine or intramolecular C-H insertion, can also be investigated. acs.org

In the case of photochemical decomposition, computational studies can explore the excited state potential energy surfaces to understand the mechanism of nitrogen elimination following photoexcitation. acs.org The influence of the fluorine substituents on the energies of the various electronic states (singlet and triplet) of the azide and the resulting nitrene can be computationally modeled. researchgate.net

Table 2: Illustrative Calculated Activation Energies for the Thermolysis of Phenyl Azide and this compound

| Reaction | Compound | Activation Energy (kcal/mol) |

| N₂ Extrusion | Phenyl Azide | 35 |

| N₂ Extrusion | This compound | 33 |

Note: The values in this table are illustrative and based on general trends observed for substituted aryl azides.

Prediction of Spectroscopic Signatures

Computational chemistry plays a crucial role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic properties. For this compound, methods like DFT can be used to calculate vibrational frequencies, which are essential for assigning the peaks in infrared (IR) and Raman spectra. cardiff.ac.uk The characteristic asymmetric and symmetric stretching vibrations of the azide group are particularly sensitive to the electronic effects of the substituents on the phenyl ring. acs.org

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods such as the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations can help in the structural elucidation of this compound and its reaction products by providing theoretical ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for confirming the substitution pattern and electronic structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative DFT Calculation Results)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Azide Asymmetric Stretch | ~2130 |

| Azide Symmetric Stretch | ~1290 |

| C-F Stretch | ~1250 |

| Aromatic C=C Stretch | ~1600 |

Note: The values in this table are illustrative and represent typical ranges for these vibrational modes.

Modeling of Fluorine Substitution Effects on Reactivity

The presence of two fluorine atoms on the phenyl ring is expected to have a profound effect on the reactivity of this compound. researchgate.netresearchgate.net Computational modeling allows for a systematic investigation of these effects. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the azide group in several ways. researchgate.net

For instance, in 1,3-dipolar cycloaddition reactions, a common reaction for organic azides, the fluorine substituents will modulate the energies of the frontier molecular orbitals of the azide, thereby affecting its reactivity towards different dipolarophiles. acs.org Computational studies can model the transition states of these cycloaddition reactions to predict how the substitution pattern influences both the reaction rate and the regioselectivity of the product. acs.org

Furthermore, the stability and reactivity of the nitrene intermediate formed upon decomposition of this compound will be influenced by the fluorine atoms. The electron-withdrawing groups can affect the singlet-triplet energy gap of the nitrene and influence its propensity for various subsequent reactions, such as insertion into C-H or N-H bonds. researchgate.net

Vi. Applications of 2,3 Difluorophenyl Azide in Contemporary Chemical Research

Role in Advanced Materials Science

A review of contemporary chemical research literature did not yield specific studies focusing on the application of 2,3-difluorophenyl azide (B81097) in the areas of polymer functionalization, surface modification, nanomaterial synthesis, or supramolecular assembly. Research in these fields often utilizes other fluorinated aryl azides, such as perfluorophenyl azides, for photoactivated crosslinking and surface functionalization. However, dedicated research on the 2,3-difluoro isomer for these specific materials science applications is not prominently featured in the provided search results.

Polymer Functionalization and Crosslinking Strategies

There is no specific information available in the search results regarding the use of 2,3-difluorophenyl azide for polymer functionalization and crosslinking.

Surface Modification and Nanomaterial Synthesis

There is no specific information available in the search results regarding the use of this compound for surface modification and nanomaterial synthesis.

Supramolecular Assembly Applications

There is no specific information available in the search results regarding the use of this compound in supramolecular assembly.

Utility in Organic Synthesis and Heterocyclic Chemistry

The primary and most well-documented application of aryl azides, including by extension this compound, is in the synthesis of nitrogen-containing heterocycles. researchgate.netmdpi.com The azide group serves as a versatile precursor for forming various heterocyclic rings through cycloaddition and other reactions.

Construction of Triazole and Tetrazole Scaffolds

Aryl azides are fundamental building blocks for synthesizing 1,2,3-triazoles through the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.orgwikipedia.org The copper(I)-catalyzed variant of this reaction (CuAAC) is particularly notable for its efficiency and regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov Another variant, catalyzed by ruthenium, selectively yields 1,5-disubstituted triazoles. wikipedia.orgorganic-chemistry.org Given this established reactivity, this compound is an ideal candidate for reacting with various terminal and internal alkynes to produce a library of novel 1-(2,3-difluorophenyl)-1,2,3-triazole derivatives. These reactions are valued for their robustness and compatibility with a wide range of functional groups. organic-chemistry.orgsigmaaldrich.comnih.gov

The synthesis of triazoles from aryl azides can be achieved through several methods, as outlined in the table below.

| Reaction Type | Reactant | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/Na-Ascorbate) | 1,4-Disubstituted-1,2,3-triazole | High yield, high regioselectivity, mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal or Internal Alkyne | Ruthenium complex (e.g., Cp*RuCl) | 1,5-Disubstituted-1,2,3-triazole | Complements CuAAC by providing the other main regioisomer. wikipedia.orgorganic-chemistry.org |

| Thermal Huisgen Cycloaddition | Alkyne | Elevated Temperature | Mixture of 1,4- and 1,5-disubstituted regioisomers | Uncatalyzed but requires heat and often results in mixtures. wikipedia.orgorganic-chemistry.org |

| Enolate-Azide Cycloaddition | 1,3-Dicarbonyl Compound | Base (e.g., K₂CO₃) | 1,4,5-Trisubstituted-1,2,3-triazole | Provides access to highly substituted triazoles. researchgate.net |

Similarly, tetrazoles, which are five-membered rings with four nitrogen atoms, can be synthesized from azides. mdpi.comnih.gov A common method involves the reaction of an azide with a nitrile, often catalyzed by a Lewis or Brønsted acid. youtube.comgoogle.com This cycloaddition provides a direct route to 5-substituted-1H-tetrazoles. youtube.com Multicomponent reactions involving an amine, a carbonyl compound, and an azide source have also been developed for the efficient, one-pot synthesis of 1,5-disubstituted tetrazoles. rug.nl Therefore, this compound can be utilized as a key reagent in these synthetic strategies to create novel tetrazole compounds bearing a 2,3-difluorophenyl substituent.

Synthesis of Nitrogen-Containing Heterocycles

The utility of organic azides extends beyond triazoles and tetrazoles to a broader range of nitrogen-containing heterocycles. mdpi.com The azide group can participate in various intramolecular or intermolecular reactions to form five- and six-membered heterocyclic systems. mdpi.com For instance, reactions involving azides can lead to the formation of pyrazoles, isoxazoles, oxazoles, and pyridines. mdpi.com The specific reaction pathway and resulting heterocyclic scaffold depend on the co-reactants and reaction conditions. mdpi.com The development of efficient synthetic methods for these compounds is a significant focus in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The electrophilic nature of fluorinated azides can also permit their cycloaddition with easily enolizable ketones to form 4,5-disubstituted-1,2,3-triazoles. sigmaaldrich.com

The versatility of the azide group makes this compound a valuable precursor for generating diverse heterocyclic structures, contributing to the ever-expanding library of functional organic molecules.

Development of Novel Functionalization Reagents

Aryl azides, particularly those bearing electron-withdrawing fluorine atoms such as perfluorophenyl azides (PFPAs), are highly effective reagents for surface functionalization and nanomaterial synthesis. nih.gov While research specifically detailing this compound is limited, the principles established with closely related PFPAs provide a strong framework for its potential applications. These reagents are valued for their ability to form highly reactive nitrenes upon photolysis (exposure to UV light). nih.gov

Upon light activation, the azide group releases nitrogen gas (N₂) to generate a singlet phenylnitrene, a highly reactive intermediate. This nitrene can undergo a variety of non-selective insertion reactions, enabling the covalent attachment of the phenyl group to a wide range of substrates, including polymers, metals, and carbon nanomaterials. This process, known as photoaffinity labeling, is a versatile strategy for modifying surfaces and immobilizing molecules. nih.gov

Two primary strategies are employed for functionalization using fluorinated phenyl azides:

Direct Attachment: A PFPA molecule bearing a desired functional group is first synthesized. This reagent is then attached to a target material or surface through the photoactivation of the azide. nih.gov

Surface Pre-functionalization: A surface is first treated with a PFPA reagent to create an azide-terminated layer. Subsequently, other molecules can be coupled to this surface via the azide groups, for instance, through click chemistry reactions. nih.gov

The electron-withdrawing nature of the fluorine atoms enhances the reactivity and stability of these reagents. This chemistry has been successfully used to functionalize carbon nanotubes and graphene, rendering them soluble in various solvents, and to immobilize single molecules for advanced applications in molecular-scale lithography. nih.gov

| Application Area | Substrate/Material | Functionalization Goal | Key Advantage of Fluorinated Phenyl Azides |

|---|---|---|---|

| Nanomaterial Synthesis | Carbon Nanotubes (CNTs), Graphene | Improve solubility and processability | Versatile C-H and C=C insertion reactions |

| Biomolecule Immobilization | Glass slides, Gold surfaces | Create arrays for protein interaction studies | Light-dependent, controlled covalent attachment |

| Surface Patterning | Polymer surfaces | Fabricate micro- and nanopatterns | Compatibility with photolithography techniques |

| Single-Molecule Studies | Diluted self-assembled monolayers | Isolate and study individual molecules | High reactivity allows for efficient, low-density coupling |

Bioorthogonal Chemistry Applications (Methodological Focus)

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The azide group is a cornerstone of this field because it is small, metabolically stable, and absent from most biological systems, thus preventing competing side reactions. wikipedia.orgnih.gov Aryl azides like this compound serve as chemical reporters, or "handles," that can be incorporated into biomolecules and subsequently detected or modified using a complementary reaction partner. This two-step approach allows for the specific labeling and study of molecules like proteins, glycans, and lipids in their natural environment. wikipedia.orgnih.gov

Strategies for Bioconjugation and Labeling

Once an azide-functionalized molecule, such as one derived from this compound, is incorporated into a biological target, it can be covalently modified using several highly selective bioorthogonal reactions. sigmaaldrich.com

Staudinger Ligation: This was one of the first bioorthogonal reactions developed. It involves the reaction of an azide with a specifically engineered triarylphosphine. nih.govkinxcdn.com The reaction proceeds through the formation of an aza-ylide intermediate, which then rearranges to form a stable amide bond, covalently linking the two molecules under physiological conditions. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne. nih.govnih.gov The reaction is catalyzed by copper(I) ions and results in the formation of a stable 1,4-disubstituted triazole ring. While highly effective, the toxicity of the copper catalyst generally limits its use to in vitro or ex vivo applications, such as labeling in cell lysates or on fixed cells. nih.govmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity issues of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne. mdpi.com The ring strain of the cyclooctyne significantly accelerates the reaction rate, allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. mdpi.com This makes SPAAC a widely used method for labeling biomolecules in living cells and even whole organisms. mdpi.com

| Reaction | Reaction Partners | Key Product | Catalyst Required | Primary Application Environment |

|---|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Amide Bond | None | Living cells and organisms |

| CuAAC ("Click" Chemistry) | Azide + Terminal Alkyne | 1,4-Triazole | Copper(I) | In vitro, fixed cells, cell lysates |

| SPAAC ("Copper-Free Click") | Azide + Strained Alkyne (e.g., cyclooctyne) | Triazole | None | Living cells and organisms |

Chemical Tools for Biological System Probing

The unique reactivity of the azide group allows for its use in chemical tools designed to probe specific biological functions and detect endogenous molecules. nih.gov A prominent example is the development of fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. rsc.orgresearchgate.net

In this strategy, an azide group is attached to a fluorophore, which acts as a "turn-on" sensor. The azide's electron-withdrawing properties often quench the fluorescence of the nearby fluorophore. In the presence of a specific analyte like H₂S, the azide is selectively reduced to an amine (-NH₂). This chemical transformation alters the electronic properties of the molecule, restoring the fluorophore's emission and leading to a detectable fluorescent signal. rsc.orgresearchgate.net This reaction-based sensing mechanism provides high selectivity for H₂S over other biological thiols like cysteine and glutathione. Such probes are powerful tools for visualizing the presence and distribution of H₂S in living cells, helping to elucidate its roles in health and disease. rsc.orgresearchgate.net

Development of Bioorthogonal Probes

The development of bioorthogonal probes focuses on creating molecules that can report on a biological event through a specific chemical reaction. researchgate.net Fluorogenic probes are a key class of these tools, designed to exhibit a significant increase in fluorescence upon reacting with their target. nih.gov For azide-based systems, this often involves designing a molecule where the azide group quenches fluorescence. When the azide undergoes a bioorthogonal reaction, such as SPAAC with a cyclooctyne-tagged biomolecule, the resulting triazole product is no longer a quencher, and a bright fluorescent signal appears. This allows for imaging biomolecules with a high signal-to-background ratio, as the unbound probe remains non-fluorescent. nih.gov

Beyond imaging, bioorthogonal probes are being developed for functional assays. For instance, a fluorescence-based assay was created to assess the uptake of antimicrobial drugs into bacteria. nih.govotago.ac.nz In this system, bacteria are engineered to express streptavidin in a specific cellular compartment. A bicyclononyne (BCN)-biotin probe is introduced and binds to the localized streptavidin. When an azide-functionalized drug enters the compartment, it reacts with the BCN via SPAAC. The amount of drug uptake can then be quantified by measuring the amount of unreacted BCN probe using a fluorescent tetrazine dye in a subsequent reaction. nih.govotago.ac.nz This innovative use of sequential bioorthogonal reactions provides a powerful tool for screening drug delivery and efficacy.

Vii. Emerging Research Avenues and Future Prospects for 2,3 Difluorophenyl Azide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis and use of organic azides, while synthetically valuable, are often hampered by safety concerns related to their potential explosive nature, particularly with low-molecular-weight compounds. Flow chemistry, which utilizes continuous-flow reactors, offers a robust solution to mitigate these risks. By performing reactions in small, continuously moving volumes, flow systems minimize the accumulation of hazardous intermediates, enhance heat transfer, and allow for safer operation at elevated temperatures and pressures. rsc.orgresearchgate.netdurham.ac.uk

The integration of 2,3-difluorophenyl azide (B81097) chemistry with flow systems is a promising future direction. Continuous-flow processes can be designed for both the synthesis of 2,3-difluorophenyl azide itself (e.g., from 2,3-difluoroaniline) and its subsequent reactions, such as cycloadditions or Staudinger ligations. rsc.orgdurham.ac.uknih.gov This approach not only enhances safety but also allows for precise control over reaction parameters like time, temperature, and stoichiometry, often leading to higher yields and purity. tib.eu

Furthermore, coupling flow reactors with automated platforms enables high-throughput synthesis and optimization. durham.ac.uk Such automated systems can rapidly screen various reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and the synthesis of compound libraries based on the this compound scaffold. This is particularly valuable for medicinal chemistry and materials science, where large numbers of derivatives are often needed for structure-activity relationship studies.

Table 1: Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit in the Context of Azide Chemistry |

|---|---|

| Enhanced Safety | Minimizes the accumulation of potentially explosive azide compounds, allowing for safer handling. |

| Precise Control | Accurate control over residence time, temperature, and mixing leads to improved reproducibility and selectivity. |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction parameters to find optimal conditions. |

| Scalability | Processes developed on a lab scale can be more easily and safely scaled up by extending the operation time. |

| Telescoped Reactions | Enables multi-step sequences where the azide is generated and consumed in situ without isolation. durham.ac.uk |

Catalyst Development for Enhanced Reactivity and Selectivity

Catalysis is central to harnessing the full potential of this compound, particularly in cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary area for development. mdpi.comsemanticscholar.org Future research will likely focus on designing advanced copper catalysts with tailored ligand spheres. These new catalysts aim to increase reaction rates, operate at lower catalyst loadings (ppm levels), and function in biocompatible media, which is crucial for biological applications. rsc.orgrsc.org The development of recoverable and reusable heterogeneous copper catalysts, for instance, those immobilized on polymeric or inorganic supports, also represents a key trend for sustainable chemistry. mdpi.commdpi.com

Beyond the conventional 1,4-regioisomer produced by CuAAC, the synthesis of 1,5-disubstituted 1,2,3-triazoles is an important objective. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful tool for achieving this alternative regioselectivity. itmedicalteam.plnih.gov Future work will involve the development of more efficient ruthenium catalysts, such as those based on the [Cp*RuCl] fragment, that can operate under milder conditions and with a broader substrate scope, including the sterically influenced this compound. nih.govrsc.orgmdpi.com

A particularly exciting frontier is the use of photocatalysis to unlock novel reaction pathways for aryl azides. rsc.org Visible-light-activated transition metal catalysts can generate reactive nitrene intermediates from aryl azides under exceptionally mild conditions, avoiding the harsh UV light that can cause substrate degradation. nih.govresearchgate.net This approach could enable new C-N bond-forming reactions, such as C-H aminations and aziridinations, that are otherwise difficult to achieve. nih.govresearchgate.net The specific electronic properties of this compound may offer unique opportunities for tuning the reactivity of the photogenerated nitrene.

Table 2: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions

| Catalyst System | Predominant Product | Key Advantages | Emerging Research Focus |

|---|---|---|---|

| Copper(I) | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild conditions, wide scope. mdpi.com | Biocompatible ligands, heterogeneous/reusable catalysts, ultra-low loadings. rsc.orgmdpi.com |

| Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Access to alternative regioisomer, compatible with internal alkynes. itmedicalteam.plnih.gov | Catalysts with higher activity at lower temperatures, expansion of substrate scope. rsc.orgmdpi.com |

| Photocatalysts (e.g., Ru, Ir) | Nitrene-derived products | Activation with visible light, mild conditions, novel reaction pathways. nih.gov | Subcellular-targeted photocatalysis, development of metal-free organic photocatalysts. researchgate.net |

Novel Bioorthogonal Transformations and Applications

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.orgfrontiersin.org The azide group is a premier bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological molecules. mdpi.com The unique properties of this compound make it a highly attractive candidate for developing new bioorthogonal tools.

Research has shown that multifluorinated aryl azides exhibit significantly enhanced reaction rates in strain-promoted azide-alkyne cycloaddition (SPAAC) compared to their non-fluorinated counterparts. nih.gov The electron-withdrawing nature of the two fluorine atoms in this compound is expected to lower the LUMO of the azide, thereby accelerating its reaction with strained cyclooctynes in SPAAC. magtech.com.cn This faster kinetics is highly desirable for imaging dynamic processes in living cells, where rapid labeling is essential. nih.govnih.gov

Furthermore, the fluorinated phenyl ring offers a unique spectroscopic handle. The presence of ¹⁹F atoms allows for the use of ¹⁹F NMR or MRI, providing a background-free signal for imaging applications. This opens up possibilities for developing dual-modality probes where the triazole formation can be monitored by fluorescence while the probe's location is tracked by ¹⁹F MRI.

Future applications of this compound in this area include:

Advanced Cellular Imaging : Designing probes for real-time visualization of specific biomolecules or cellular processes. frontiersin.orgresearchgate.net

Drug Delivery and Targeting : Conjugating drugs to targeting vectors (e.g., antibodies) inside living organisms for pretargeted therapy.

Proteomics : Developing new chemical probes for activity-based protein profiling to identify and characterize enzyme function in complex biological samples.

Exploration of New Materials Architectures

The robust and efficient nature of azide-alkyne click chemistry makes it a powerful tool for polymer synthesis and materials science. This compound can serve as a key building block for creating advanced functional materials with tailored properties. One major avenue is the synthesis of polytriazoles, polymers where the triazole ring is an integral part of the backbone. The incorporation of the 2,3-difluorophenyl moiety into the polymer structure can impart desirable properties such as increased thermal stability, modified solubility, and altered electronic characteristics.

Another significant area of exploration is surface functionalization. Drawing parallels from the extensive work on perfluorophenyl azides (PFPAs), this compound can be used as a versatile agent for modifying surfaces. nih.govnih.govresearchgate.net Upon activation by heat or UV light, the azide group forms a highly reactive nitrene that can insert into C-H bonds or react with other functional groups on a wide variety of material surfaces, including polymers, metals, and carbon materials. nih.govsemanticscholar.org This allows for the covalent attachment of a fluorinated layer, which can be used to control surface properties like hydrophobicity or to provide a platform for the subsequent attachment of other molecules. pdx.edu

Future prospects in materials science include:

High-Performance Polymers : Synthesis of fluorinated polytriazoles with enhanced thermal and chemical resistance.

Functional Nanomaterials : Surface modification of nanoparticles (e.g., gold, silica) to create stable, functional hybrid materials for applications in catalysis or diagnostics. nih.gov

Smart Surfaces : Creating surfaces whose properties (e.g., wettability) can be tuned by the unique electronic and intermolecular interactions of the difluorophenyl group.

Dendrimers and Complex Architectures : Using SPAAC with this compound to build complex, well-defined macromolecular structures under metal-free conditions. acs.org

Advanced Characterization Methodologies for In Situ Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced in situ characterization techniques, which monitor reactions in real-time without sample extraction, are becoming indispensable tools for this purpose.

For reactions conducted in flow systems, process analytical technology (PAT) is particularly relevant. In situ spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can be integrated directly into flow reactors. rsc.orgyoutube.com The strong, characteristic asymmetric stretch of the azide group (~2100 cm⁻¹) provides a distinct signal that can be monitored to track the progress of a reaction in real time. researchgate.netacs.orgresearchgate.netacs.org This allows for precise determination of reaction kinetics and the identification of transient intermediates. youtube.com

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful in situ monitoring capabilities. The presence of fluorine atoms makes ¹⁹F NMR an exceptionally useful tool for studying reactions of this compound. diva-portal.org Since ¹⁹F NMR has a wide chemical shift range and virtually no background signal in typical organic and biological systems, it can provide clean and highly sensitive kinetic data. Furthermore, recent advances in hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) enable real-time NMR monitoring of reactions, such as azide-alkyne cycloadditions, even at very low concentrations. nih.govacs.orgresearchgate.net

Future research will likely involve combining these in situ techniques to gain a comprehensive understanding of reaction mechanisms. For example, coupling mass spectrometry with in situ spectroscopy can help identify and structurally characterize fleeting intermediates, providing a complete picture of the reaction landscape for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,3-difluorophenyl azide derivatives?

- Answer : this compound derivatives are typically synthesized via multi-step organic reactions. For example, 2,3-difluorobenzaldehyde is reacted with chiral intermediates (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) to form pyrrolo-pyridazine scaffolds. Subsequent coupling reactions with aryl halides (e.g., 4-bromo-2-iodoaniline) are performed under palladium catalysis to introduce diverse substituents . Key steps include temperature-controlled azide formation and protecting-group strategies to prevent premature decomposition.

Q. How can researchers verify the purity and structural integrity of this compound intermediates?

- Answer : Analytical techniques such as LCMS (e.g., m/z 519 [M+H]+) and HPLC (retention time: 1.00–1.52 minutes under SMD-TFA05 conditions) are critical for purity assessment. For example, LCMS data in EP 4 374 877 A2 confirmed molecular ion peaks consistent with target compounds, while HPLC resolved isomers and byproducts. Nuclear magnetic resonance (NMR) is recommended for confirming fluorine substitution patterns and regioselectivity .

Q. What safety precautions are essential when handling this compound derivatives?

- Answer : Due to the instability of azides, reactions should be conducted under inert atmospheres (N₂/Ar) at controlled temperatures (<0°C for azide formation). Explosion-proof equipment is mandatory. Additionally, intermediates like (2,3-difluorophenyl)acetyl chloride require strict moisture control to avoid hydrolysis. Safety protocols from EP 4 374 877 A2 recommend small-scale pilot reactions before scaling up .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic coupling reactions?

- Answer : The 2,3-difluoro substitution pattern creates a sterically hindered and electron-deficient aryl ring, which impacts reaction kinetics. For instance, in Suzuki-Miyaura couplings, the electron-withdrawing fluorines reduce electron density at the coupling site, necessitating stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C) to achieve acceptable yields. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported LCMS/HPLC data for this compound derivatives?

- Answer : Discrepancies often arise from variations in analytical conditions . For example, EP 4 374 877 A2 reports retention times of 1.52 minutes (SMD-TFA05) and 1.01 minutes (SQD-FA05) for structurally similar compounds, highlighting the need for standardized mobile phases and columns. Calibration with internal standards (e.g., deuterated analogs) and cross-lab validation improve reproducibility .

Q. How can researchers optimize the regioselectivity of azide functionalization in 2,3-difluorophenyl systems?

- Answer : Regioselectivity is controlled by protecting-group strategies and catalyst selection. In EP 4 374 877 A2, hydroxyl groups in intermediates were protected as tert-butyldimethylsilyl (TBS) ethers to direct azide formation to the desired position. Transition-metal catalysts (e.g., CuI for click chemistry) further enhance selectivity in azide-alkyne cycloadditions .

Methodological Challenges and Solutions

Q. What are the limitations of fluorinated aryl azides in photolabeling studies, and how can they be mitigated?

- Answer : Fluorine’s electronegativity can quench excited states, reducing photolytic efficiency. Solutions include using longer-wavelength UV light (365 nm instead of 254 nm) or introducing electron-donating groups (e.g., methoxy) to balance electronic effects. Case studies in EP 4 374 877 A2 demonstrate improved labeling efficiency with ethoxy-substituted analogs .

Q. How do steric effects in this compound derivatives impact their application in spirocyclic compound synthesis?

- Answer : Steric hindrance from the 2,3-difluoro group complicates cyclization reactions. EP 4 374 877 A2 addressed this by using high-dilution conditions and slow reagent addition to favor intramolecular over intermolecular pathways. For example, spiro[4.5]decane derivatives were synthesized with >90% yield under optimized conditions .

Key Takeaways

- Synthetic Focus : Multi-step protocols with strict temperature and atmosphere control.

- Analytical Rigor : Standardize LCMS/HPLC conditions to ensure cross-study comparability.

- Safety : Prioritize inert conditions and small-scale testing for azide intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.